(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Overview
Description
(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications in Medicinal Chemistry
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, highlighting a methodological framework that could be applied to "(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate" (Philip et al., 2020). This compound’s synthetic versatility could be explored for constructing pharmacologically active molecules, given its potential to act as a building block in the synthesis of N-heterocycles, which are prevalent in numerous drugs and natural products.
Role in Environmental and Biological Systems
Research on synthetic phenolic antioxidants, including derivatives of tert-butylphenol, has shed light on their environmental occurrence, fate, and toxicity, suggesting that compounds with tert-butyl groups may have significant environmental and biological impacts (Liu & Mabury, 2020). Investigating "this compound" within this context could reveal important insights into its environmental stability, biodegradation pathways, and potential bioaccumulation.
Pharmacological and Toxicological Profiles
Exploration of the toxicological and pharmacological profiles of related compounds, such as bisphenol derivatives and tert-butylphenol analogs, can inform safety assessments and therapeutic potential of "this compound". For example, studies on bisphenol A alternatives have highlighted the importance of understanding the carcinogenic, reproductive toxicity, and endocrine disruption potential of such compounds (den Braver-Sewradj et al., 2020). Similar investigations into "this compound" could elucidate its biological activities and potential risks or benefits.
Mechanism of Action
Target of Action
Pyrrolidines, a class of compounds to which this compound belongs, are known to be involved in a variety of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the mdm2-p53 interaction, which plays a crucial role in cancer treatment .
Biochemical Pathways
Related compounds have been found to affect the p53 pathway, leading to the accumulation of wild-type p53 in cancer cells .
Result of Action
Compounds similar to ®-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate have been found to induce the accumulation of wild-type p53 in cancer cells, upregulate the levels of the p53 target genes p21 and PUMA, inhibit cancer cell proliferation, and induce cell apoptosis .
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQNZFJMSYAED-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649728 | |
Record name | tert-Butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036488-30-8 | |
Record name | tert-Butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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